3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both chlorine and fluorine substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential inhibitor of enzymes such as tyrosinase, which is involved in melanin production.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biology: Its interactions with biological molecules are of interest for developing new therapeutic agents.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. For example, as a tyrosinase inhibitor, it interacts with the enzyme’s active site, preventing the conversion of tyrosine to melanin. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an oxadiazole ring.
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-triazole: Another similar compound with a triazole ring.
Uniqueness
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both chlorine and fluorine substituents. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYCGDFXQHYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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